Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate is a complex organic compound with the molecular formula C37H36N2O2 and a molecular weight of 540.69 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and amino groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic environment to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-amino benzoate: A simpler ester with similar functional groups but fewer aromatic rings.
Indole derivatives: Compounds with a similar aromatic structure but different functional groups and biological activities
Uniqueness
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate stands out due to its multiple aromatic rings and amino groups, which confer unique chemical and biological properties. Its complex structure allows for diverse interactions and applications, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
142017-37-6 |
---|---|
Molekularformel |
C37H36N2O2 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
ethyl 3,5-bis(3-methyl-N-(3-methylphenyl)anilino)benzoate |
InChI |
InChI=1S/C37H36N2O2/c1-6-41-37(40)30-23-35(38(31-15-7-11-26(2)19-31)32-16-8-12-27(3)20-32)25-36(24-30)39(33-17-9-13-28(4)21-33)34-18-10-14-29(5)22-34/h7-25H,6H2,1-5H3 |
InChI-Schlüssel |
HDTKTNMUHXBIJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.